N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide
Description
This compound is a structurally complex tricyclic molecule featuring a fused dithia-diaza ring system (3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaene) substituted at the 4-position with an 11-methyl group and a 4-phenoxybenzamide moiety. The tricyclic core combines sulfur (thia) and nitrogen (aza) heteroatoms, which influence its electronic and steric properties.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S2/c1-13-23-19-18(28-13)12-11-17-20(19)29-22(24-17)25-21(26)14-7-9-16(10-8-14)27-15-5-3-2-4-6-15/h2-12H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZXAVORDTXJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenoxybenzamide group: This step is achieved through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tricyclic Frameworks
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Key Differences :
- Contains six nitrogen atoms (hexaaza) vs. five in the target compound.
- Lacks sulfur atoms but includes a methoxyphenyl substituent.
- Smaller tricyclic system (dodeca-pentaene vs. similar ring size but distinct substitution).
- Implications : The increased nitrogen content may enhance polarity and metal-binding capacity, whereas sulfur in the target compound could improve lipophilicity .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Key Differences: Tetracyclic vs. tricyclic core. Includes a ketone group (absent in the target compound). Methoxyphenyl substituent instead of phenoxybenzamide.
- Implications: The ketone group introduces electrophilic reactivity, while the phenoxybenzamide in the target compound offers hydrogen-bond donor/acceptor sites .
Substituent-Based Comparisons
2.2.1 Phenoxybenzamide Derivatives
- Example : N-(1-Azidopentan-3-yl)-4-methoxybenzamide ().
- Key Differences :
- Linear azide-containing chain vs. tricyclic core.
- Methoxybenzamide vs. phenoxybenzamide.
2.2.2 Thiazolidinone Derivatives
- Example : (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide ().
- Key Differences :
- Thiazolidinone ring vs. dithia-diaza tricyclic system.
- Electron-withdrawing dioxo group vs. methyl and phenoxy substituents. Implications: The dioxothiazolidinone may exhibit stronger electrophilic character, whereas the target compound’s sulfur/nitrogen arrangement could stabilize charge transfer interactions .
Computational and Chemoinformatic Comparisons
Similarity Coefficients and Structural Overlap
- Tanimoto Coefficient : Widely used for binary fingerprint-based similarity analysis. For the target compound vs. tricyclic analogues (e.g., ), similarity scores may range from 0.4–0.6 due to shared heterocyclic motifs but divergent substituents .
- Graph-Based Comparison: Subgraph isomorphism analysis () reveals partial overlap in the dithia-diaza core but distinct branching patterns (e.g., phenoxybenzamide vs. methoxyphenyl groups) .
Advanced Computational Tools
- Graph Isomorphism Networks (GIN) : Applied to compare molecular graphs of the target compound with analogues. GIN identifies conserved subgraphs (e.g., tricyclic cores) and highlights differences in substituent topology .
Biological Activity
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple sulfur and nitrogen atoms that contribute to its reactivity and biological interactions. The molecular formula is C17H13N3O3S3, indicating the presence of various functional groups that may influence its biological activity.
Key Properties:
- Molecular Weight: 357.47 g/mol
- Melting Point: Not extensively documented; further studies required.
- Solubility: Limited data available; solubility may vary based on formulation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The presence of sulfur and nitrogen atoms suggests potential interactions with various enzymes, possibly inhibiting pathways involved in disease processes.
- Receptor Modulation: The phenoxybenzamide moiety may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, which may contribute to protective effects against oxidative stress.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity.
Case Study:
A study conducted on a series of related compounds demonstrated that they inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary data suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays revealed that derivatives of this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 25 | Induced apoptosis |
| Antitumor | A549 (lung cancer) | 50 | Inhibited cell proliferation |
| Antimicrobial | Staphylococcus aureus | 10 | Inhibited growth |
| Antimicrobial | Escherichia coli | 25 | Inhibited growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
